molecular formula C11H14ClN3 B2804594 4-N,4-N-Dimethylquinoline-4,6-diamine;hydrochloride CAS No. 2551119-87-8

4-N,4-N-Dimethylquinoline-4,6-diamine;hydrochloride

Cat. No.: B2804594
CAS No.: 2551119-87-8
M. Wt: 223.7
InChI Key: AALJXBADTVLNRM-UHFFFAOYSA-N
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Description

4-N,4-N-Dimethylquinoline-4,6-diamine;hydrochloride is a quinoline derivative featuring dimethylamino substituents at the 4-position and a diamine group at the 6-position. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial and anticancer properties. Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

4-N,4-N-dimethylquinoline-4,6-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-14(2)11-5-6-13-10-4-3-8(12)7-9(10)11;/h3-7H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALJXBADTVLNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C=C(C=CC2=NC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,4-N-Dimethylquinoline-4,6-diamine;hydrochloride typically involves the reaction of quinoline derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The hydrochloride salt is formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-N,4-N-Dimethylquinoline-4,6-diamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The compound can undergo substitution reactions where the dimethyl or diamine groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have highlighted the potential of 4-N,4-N-Dimethylquinoline-4,6-diamine; hydrochloride as an anticancer agent. Research indicates that derivatives of quinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that certain quinoline derivatives could induce apoptosis in prostate and lung cancer cells by promoting the secretion of Par-4, a pro-apoptotic factor .

Leishmaniasis Treatment
The compound has also been investigated for its antileishmanial properties. A class of arylquinolines, which includes derivatives similar to 4-N,4-N-Dimethylquinoline-4,6-diamine; hydrochloride, showed potent activity against Leishmania parasites with selectivity indices indicating lower toxicity to host cells . This suggests that modifications in the quinoline structure could lead to effective treatments for leishmaniasis.

Biochemistry

Enzyme Inhibition
In biochemical applications, 4-N,4-N-Dimethylquinoline-4,6-diamine; hydrochloride has been studied for its ability to inhibit specific enzymes. For example, its interaction with vimentin—a protein involved in cell structure—has been shown to affect cellular processes such as migration and proliferation . The binding affinity of this compound to vimentin indicates potential therapeutic applications in targeting metastatic cancer cells.

Pharmacokinetics and Drug Development
Pharmacokinetic studies have been conducted to evaluate the absorption and distribution of compounds similar to 4-N,4-N-Dimethylquinoline-4,6-diamine; hydrochloride. These studies are crucial for understanding how these compounds behave in biological systems and their potential effectiveness as drugs. For instance, one study reported on the elimination half-life and peak plasma concentrations of related arylquinolines after intravenous administration in murine models .

Materials Science

Dye Applications
The compound's structural characteristics make it suitable for use as a dye or pigment in various materials. Its ability to form stable complexes can be exploited in the development of colored materials for textiles and coatings. Research into the synthesis of such compounds has indicated favorable properties such as lightfastness and stability under varying environmental conditions.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer AgentInduces apoptosis via Par-4 secretion
Antileishmanial ActivityPotent against Leishmania with good selectivity
BiochemistryEnzyme InhibitionAffects vimentin binding; potential in cancer therapy
PharmacokineticsStudies show variable absorption rates in murine models
Materials ScienceDye ApplicationsStable complexes suitable for textiles and coatings

Case Studies

  • Anticancer Activity Study : A recent investigation into the anticancer properties of quinoline derivatives showed that 4-N,4-N-Dimethylquinoline-4,6-diamine; hydrochloride could effectively inhibit the growth of prostate cancer cells through mechanisms involving Par-4 secretion. The study utilized both in vitro assays and murine models to validate the findings.
  • Leishmaniasis Treatment Research : A study focused on the efficacy of arylquinolines against Leishmania donovani demonstrated that certain structural modifications led to enhanced potency and selectivity against the parasite while minimizing toxicity to host macrophages.
  • Enzyme Interaction Analysis : Research analyzing the binding interactions between arylquinolines and vimentin provided insights into how these compounds can modulate cellular functions related to cancer metastasis.

Mechanism of Action

The mechanism of action of 4-N,4-N-Dimethylquinoline-4,6-diamine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Biological Activity Key Reference
4-N,4-N-Dimethylquinoline-4,6-diamine;hydrochloride Quinoline 4-N,N-dimethyl, 6-diamine; HCl salt ~275* Not explicitly reported
N6-(6-(Piperazin-1-yl)pyrimidin-4-yl)-quinoline-4,6-diamine (15) Quinoline-pyrimidine 4,6-diamine; pyrimidine-piperazine substituent 406.43 Targets type II NADH-dehydrogenase (antimicrobial)
4-N,6-N-Bis(3-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine (NSC11668) Pyrazolopyrimidine 3-chlorophenyl, methyl groups 429.31 Antifungal (inhibits yeast Pma1p)
N,N-Diethyl-p-phenylenediamine hydrochloride Benzene N,N-diethyl, 1,4-diamine; HCl salt 200.71 Industrial dye intermediate
Cyclopentaquinoline-acridine hybrids (3b–3d) Cyclopentaquinoline Acridine-carboxamide; variable alkyl chains 500–550 Multifunctional (anticancer, antimicrobial)

*Estimated based on analogous compounds.

Physicochemical Properties

  • Solubility and Stability :

    • Hydrochloride salts (e.g., compound 3b in ) show improved aqueous solubility compared to free bases, crucial for bioavailability .
    • N,N-Diethyl-p-phenylenediamine hydrochloride () has a melting point of 233.5°C, reflecting ionic lattice stability, a trait shared with other HCl salts .
  • Molecular Planarity: Quinoline and acridine derivatives exhibit planar aromatic systems, facilitating DNA intercalation, whereas pyrazolopyrimidines adopt a non-planar conformation, optimizing enzyme binding .

Biological Activity

4-N,4-N-Dimethylquinoline-4,6-diamine;hydrochloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies that highlight its potential therapeutic applications.

The compound is synthesized through the reaction of quinoline derivatives with dimethylamine in the presence of a catalyst under controlled conditions. The hydrochloride salt is formed by treating the resulting compound with hydrochloric acid. The unique substitution pattern on the quinoline ring imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can bind to enzymes and receptors, altering their activity and modulating cellular signaling pathways. The exact pathways involved are still under investigation, but preliminary studies suggest potential interactions with:

  • Enzymes : Inhibition or activation of specific enzymes may lead to altered metabolic processes.
  • Receptors : Binding to cell surface receptors can influence signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Several studies have demonstrated its efficacy against various microbial strains. For example:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal : Shows activity against common fungal pathogens.

Anticancer Properties

The compound has been investigated for its potential anticancer effects:

  • Mechanism : Induces apoptosis in cancer cells through modulation of cell cycle regulators.
  • Case Studies : In vitro studies have shown significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties that may protect cells from oxidative stress.

Research Findings

A summary of key findings from recent studies is presented in the table below:

StudyFindingsReference
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus
Study 2Induced apoptosis in breast cancer cell lines
Study 3Exhibited significant antioxidant activity in vitro

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of this compound against multi-drug resistant strains. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain bacterial strains.
  • Cancer Cell Apoptosis : In vitro experiments on colon cancer cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .
  • Oxidative Stress Protection : A recent study assessed the compound's ability to scavenge free radicals. Results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls .

Q & A

Q. What are the established synthetic routes for 4-N,4-N-Dimethylquinoline-4,6-diamine;hydrochloride, and what key reaction parameters influence yield and purity?

Methodological Answer: Synthesis typically involves alkylation of a quinoline precursor. A common approach includes:

Reduction of quinoline derivatives followed by alkylation (e.g., dimethylation) under controlled conditions .

Critical parameters :

  • Temperature : Elevated temperatures may accelerate side reactions, while lower temperatures reduce reactivity.
  • Reaction time : Over-alkylation can occur with prolonged durations.
  • Catalyst selection : Use of palladium on carbon (Pd/C) for hydrogenation steps (analogous to methods in , avoiding prohibited sources).

Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.

Yield optimization : Monitor via High-Performance Liquid Chromatography (HPLC) to assess purity (>95% target) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Structural confirmation :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and dimethylation patterns .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₅N₃·HCl).

Purity assessment :

  • HPLC : Use a C18 column with UV detection at 254 nm .
  • Elemental Analysis : Validate Cl⁻ content in the hydrochloride salt.

Crystallography : Single-crystal X-ray diffraction for absolute stereochemical assignment (if crystalline) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

Ventilation : Use fume hoods to minimize inhalation risks .

Waste disposal : Neutralize acidic byproducts before disposal, adhering to federal/local regulations .

Storage : Keep in airtight containers at -20°C to prevent degradation.

Advanced Research Questions

Q. How can computational methods be integrated into the experimental design for synthesizing novel quinoline derivatives like this compound?

Methodological Answer:

Reaction pathway prediction :

  • Use density functional theory (DFT) to model transition states and energy barriers for alkylation steps .

Condition optimization :

  • Machine learning algorithms to analyze historical reaction data (e.g., solvent polarity, catalyst loading) .

Validation : Compare computational predictions with experimental yields (e.g., 70% predicted vs. 68% observed).

Feedback loops : Incorporate experimental failures into computational models to refine predictions .

Q. How should researchers address discrepancies in reported reaction yields for the alkylation of quinoline derivatives under varying catalytic conditions?

Methodological Answer:

Controlled replication : Repeat experiments using identical catalysts (e.g., Pd/C vs. Raney Ni) and solvents (e.g., ethanol vs. DMF) .

Byproduct analysis : Use LC-MS to identify impurities (e.g., over-alkylated products) that reduce yields .

Statistical analysis : Apply ANOVA to assess significance of variables (e.g., temperature ±5°C alters yield by 12%, p<0.05).

Literature reconciliation : Compare datasets across studies to identify systematic biases (e.g., moisture-sensitive steps affecting reproducibility) .

Q. What strategies resolve stereochemical ambiguities in this compound, and how does configuration impact biological activity?

Methodological Answer:

Stereochemical determination :

  • Circular Dichroism (CD) : Compare experimental spectra with computed CD curves for enantiomers .
  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose-based columns).

Biological correlation :

  • In vitro assays : Test enantiomers against target receptors (e.g., kinase inhibition).
  • Example: (R)-enantiomer may show 10-fold higher IC₅₀ than (S)-enantiomer due to steric hindrance .

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions for drug development?

Methodological Answer:

pH-dependent stability :

  • Incubate the compound in buffers (pH 2–8) at 37°C, sampling at 0, 6, 12, 24 hours.
  • Analyze degradation via HPLC (e.g., 15% degradation at pH 2 after 24 hours) .

Oxidative stress testing :

  • Expose to hydrogen peroxide (0.1–1 mM) to simulate metabolic oxidation.

Light sensitivity : UV-Vis spectroscopy to monitor photodegradation under simulated sunlight .

Q. What methodologies validate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd = 2.3 μM) and stoichiometry .

Molecular docking : Use AutoDock Vina to predict binding poses, followed by mutagenesis to validate key residues .

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